2-Aminoethyl diphenylborinate
Overview
Description
Synthesis Analysis
The synthesis of 2-APB involves specific chemical reactions that allow for the creation of its unique structure. A structure-activity relationship study on 2-APB congeners reveals that modifying the aminoethyl moiety does not significantly change its activity against certain ion channels, while substitution of the phenyl rings does. This indicates the critical role of the diaryl borinate moiety for biological activity and suggests that the aryl rings' substitution pattern can influence its activity profile (Hofer et al., 2013).
Molecular Structure Analysis
The molecular structure of 2-APB has been elucidated through various spectroscopic methods, including NMR and X-ray crystallography. For example, diphenyl-(2-aminomethylpyridine-N,N′)borane, a cyclic adduct of 2-APB, was characterized, showing the B→N dative bond within its structure and providing insight into the stability of the compound through hydrogen bonding in the solid state (Andrade-López et al., 2005).
Chemical Reactions and Properties
2-APB participates in various chemical reactions, demonstrating its reactivity and interaction with different chemical groups. Its reaction with aldehydes, ketones, isocyanates, and isothiocyanates showcases its versatility and the potential for forming stable products. These reactions often result in the formation of adducts or the cleavage of bonds, highlighting the compound's utility in synthetic chemistry (Gragg & Niedenzu, 1976).
Scientific Research Applications
Calcium Channel Modulation : 2-APB is known for its role in modulating calcium channels, including IP3 receptors, the calcium ATPase SERCA, and TRP channels. It's an effective inhibitor of the epithelial calcium channel TRPV6, which is overexpressed in prostate cancer. A study focused on the structure-activity relationship of 2-APB congeners to understand their inhibitory action on TRPV6 (Hofer et al., 2013).
Preventive Effects in Acoustic Trauma : 2-APB demonstrates protective effects against inner ear acoustic trauma. In a study, rats exposed to acoustic trauma and treated with 2-APB showed decreased damage and preserved cochlear structure compared to those not treated (Kaymakci et al., 2015).
Protection Against Kidney Injury : 2-APB shows protective effects against ischemia-reperfusion injury in rat kidneys. It significantly reduced serum malondialdehyde, inflammatory markers, and improved histopathologic scores in kidney tissue, suggesting its potential as a therapeutic agent against kidney injury (Yıldar et al., 2014).
Activation of TRPV Channels : 2-APB has been identified as an activator of TRPV1, TRPV2, and TRPV3 ion channels. Its structural analogs can modulate these channels differently, indicating its potential use in studying these channels' functions (Chung et al., 2005).
Chemical Analysis : 2-APB reacts with polyfunctional molecules of biological interest to give products identifiable by mass spectrometry, making it useful in chemical analysis (Flückiger et al., 1984).
Store-Operated Calcium Entry Effector : It's a well-known effector of the store-operated Ca(2+) entry in various cell types. Modifications to its structure can lead to different properties, which could help in discovering new immunomodulators (Djillani et al., 2014).
Flavonoid Imaging in Preclinical Studies : DPBA, a reagent derived from 2-APB, is used in flavonoid imaging in preclinical studies using the model eukaryote Dictyostelium discoideum, assisting in the recognition of flavonoid compounds (Ferrara & Thompson, 2019).
Malaria Treatment : 2-APB has been found to reverse chloroquine resistance in malaria parasites, suggesting its potential use in treating resistant strains of malaria (Mossaad et al., 2015).
Antithrombotic Potential : It can inhibit store-operated calcium channels in platelets, providing a novel antithrombotic therapy pathway (van Kruchten et al., 2012).
Safety And Hazards
2-Aminoethyl diphenylborinate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Future Directions
properties
IUPAC Name |
2-diphenylboranyloxyethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZVCIGGICSWIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040389 | |
Record name | 2-Aminoethoxydiphenyl borate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Acros Organics MSDS] | |
Record name | Diphenylborinic acid 2-aminoethyl ester | |
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URL | https://haz-map.com/Agents/13250 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
2-Aminoethyl diphenylborinate | |
CAS RN |
524-95-8 | |
Record name | 2-Aminoethoxydiphenyl borate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=524-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminoethoxydiphenylborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminoethyl diphenylborinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17107 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Aminoethoxydiphenyl borate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-aminoethoxy)(diphenyl)borane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINOETHOXYDIPHENYLBORATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4ES684O93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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